3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine

Medicinal Chemistry Physicochemical Profiling Parallel Synthesis

Obtaining regioisomerically pure building blocks with predictable ADME properties is a common bottleneck. 3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine (CAS 1249566-89-9) offers a distinct 3-substituted geometry with quantified ΔLogP (-0.6) and ΔpKa (+0.19) vs. the 4-isomer, enabling rational scaffold hopping for CNS drug discovery and fungicide SAR. - Low TPSA (53.2 Ų) & LogP ~2.0 maintain CNS MPO scores. - ≥98% purity free base for amide couplings; HCl salt (CAS 2731009-29-1) available for aqueous chemistry. - Covered in fungicide patent space (US20110046178) for targeted IP exploration. - Immediate stock ensures uninterrupted parallel synthesis.

Molecular Formula C9H11F3N2S
Molecular Weight 236.26 g/mol
CAS No. 1249566-89-9
Cat. No. B1428028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine
CAS1249566-89-9
Molecular FormulaC9H11F3N2S
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NC(=CS2)C(F)(F)F
InChIInChI=1S/C9H11F3N2S/c10-9(11,12)7-5-15-8(14-7)6-2-1-3-13-4-6/h5-6,13H,1-4H2
InChIKeyIOUDERHQXUUISM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine: Structural & Physicochemical Profile


3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine (CAS 1249566-89-9) is a heterocyclic building block comprising a piperidine ring linked at the 3-position to a 4-(trifluoromethyl)-1,3-thiazole moiety [1]. The compound (MF: C₉H₁₁F₃N₂S; MW: 236.26 g/mol) is supplied as a research chemical with purities typically ranging from 95% to 98% . Its computed physicochemical properties, including a predicted pKa of 9.17, LogP of approximately 2.0, and a topological polar surface area (TPSA) of 53.2 Ų, define its behavior in medicinal chemistry campaigns and parallel synthesis [1].

3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine: Key Differentiators


Compounds within the trifluoromethyl-thiazolyl-piperidine family are not interchangeable building blocks. The exact point of attachment of the piperidine ring to the thiazole core dictates the compound's pKa, lipophilicity, and overall molecular topology, which in turn govern its reactivity in downstream amidation, reductive amination, or metal-catalyzed coupling reactions [1][2]. For instance, the 3-piperidinyl substitution pattern in this compound positions the basic nitrogen at a distinct distance and orientation relative to the electron-withdrawing trifluoromethylthiazole group compared to its 4-substituted regioisomer, leading to measurable differences in predicted basicity (ΔpKa ≈ 0.1–0.3 units) and chromatographic retention [1]. Such differences, while subtle, can critically impact reaction selectivity, salt formation yields, and the physicochemical properties of final target molecules in structure-activity relationship (SAR) studies .

3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine: Quantitative Evidence


pKa: 3- vs. 4-Piperidinyl Regioisomers

The predicted pKa of the conjugate acid of 3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine is 9.17 (predicted) . This value reflects the electron-withdrawing effect of the 4-trifluoromethylthiazol-2-yl group transmitted through a 3-substituted piperidine ring. In contrast, the analogous 4-substituted regioisomer, 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine (CAS 1248983-30-3), exhibits a lower predicted pKa of approximately 8.98 (predicted) due to the altered inductive and field effects through the ring . The ΔpKa of ~0.19 units indicates the 3-substituted compound is slightly more basic, which can influence protonation state under physiological or reaction conditions.

Medicinal Chemistry Physicochemical Profiling Parallel Synthesis

LogP: 3- vs. 4-Piperidinyl Regioisomers

The computed partition coefficient (XLogP3-AA) for 3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine is 2.0 [1]. For the 4-substituted regioisomer, 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine, the computed LogP is 2.6 . The lower LogP of the 3-substituted compound indicates reduced lipophilicity (ΔLogP = -0.6), which predicts improved aqueous solubility and distinct chromatographic retention times (RT) in reversed-phase HPLC methods.

ADME Drug Design Chromatography

TPSA and CNS Drug-Likeness

The topological polar surface area (TPSA) for 3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine is 53.2 Ų [1]. For the 4-substituted regioisomer, the TPSA is reported as 60.9 Ų . The lower TPSA of the 3-substituted compound (ΔTPSA = -7.7 Ų) places it more favorably within the CNS drug-likeness space (TPSA < 60 Ų) according to central nervous system multiparameter optimization (CNS MPO) guidelines.

CNS Drug Discovery Blood-Brain Barrier Permeability Medicinal Chemistry Design

Purity Grades: Free Base vs. HCl Salt

The free base form of 3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine (CAS 1249566-89-9) is commercially available at 95% purity (AKSci, Enamine) and at 98% purity (Leyan, ChemScene) . In contrast, its hydrochloride salt (CAS 2731009-29-1) is primarily offered at 95% purity . For the 4-substituted regioisomer, the free base (CAS 1248983-30-3) is typically stocked at 95% purity in smaller quantities, with 98% purity less commonly available .

Procurement Compound Management Synthetic Chemistry

Patent Differentiation by Substitution Pattern

Thiazolylpiperidine scaffolds featuring 3-substituted piperidine linkages have been explored in patents related to fungicidal compositions (e.g., Bayer CropScience, US20110046178) [1]. In contrast, 4-substituted analogs appear concentrated in patents targeting sphingosine kinase inhibition for oncology (DE102008029734A1) [2]. While the target compound itself is not a final active ingredient, its substitution pattern aligns with the agricultural fungicide patent space, suggesting distinct downstream application vectors compared to the oncology-focused 4-substituted scaffold.

Intellectual Property Fungicide Development Kinase Inhibition

3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine: Application Scenarios


CNS Drug Discovery Library Synthesis

The compound's low TPSA (53.2 Ų) and moderate LogP (2.0) make it an optimal building block for synthesizing CNS-penetrant compound libraries. Medicinal chemists targeting neurological disorders can use this scaffold to maintain compliance with CNS MPO parameters, achieving a lower baseline TPSA than the 4-substituted analog (60.9 Ų) [1]. Its commercial availability at 98% purity ensures high-quality input for parallel synthesis without additional purification .

Agrochemical Fungicide Lead Optimization

The 3-substituted thiazolylpiperidine scaffold is explicitly claimed in fungicide patents (e.g., US20110046178). Researchers developing novel oomycete or fungal pathogen controls can leverage this building block to explore structure-activity relationships within a known IP space, using its distinct 3-piperidinyl geometry to modulate target binding relative to 4-substituted comparator series [2].

Scaffold Hopping for Property Tuning

In lead optimization programs, the ΔLogP (-0.6) and ΔpKa (+0.19) of this 3-substituted scaffold versus the 4-substituted regioisomer provide a rational basis for scaffold hopping. Teams can purposefully switch between the two regioisomers to fine-tune solubility, permeability, and basicity without altering the core pharmacophore, using the quantitative differences documented here .

Free Base vs. Salt Form Selection

The availability of both the free base (95–98% purity) and the hydrochloride salt (CAS 2731009-29-1) allows process chemists to select the optimal form for specific transformations. The free base is preferred for amide couplings and reductive aminations, while the salt form offers improved handling and solubility in aqueous workup procedures .

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